molecular formula C16H12N2O8 B3332869 1,1'-[1,2-Phenylenebis(carbonyloxy)]di(pyrrolidine-2,5-dione) CAS No. 927180-06-1

1,1'-[1,2-Phenylenebis(carbonyloxy)]di(pyrrolidine-2,5-dione)

Cat. No.: B3332869
CAS No.: 927180-06-1
M. Wt: 360.27 g/mol
InChI Key: DUFOYDJEZRIVRH-UHFFFAOYSA-N
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Description

1,1’-[1,2-Phenylenebis(carbonyloxy)]di(pyrrolidine-2,5-dione) is a complex organic compound characterized by its unique structure, which includes a phenylenebis(carbonyloxy) core linked to two pyrrolidine-2,5-dione moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[1,2-Phenylenebis(carbonyloxy)]di(pyrrolidine-2,5-dione) typically involves the reaction of phthalic anhydride with pyrrolidine-2,5-dione under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a catalyst like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1,1’-[1,2-Phenylenebis(carbonyloxy)]di(pyrrolidine-2,5-dione) can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace one of the functional groups in the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in an organic solvent like ethanol.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Amides or thioethers.

Scientific Research Applications

1,1’-[1,2-Phenylenebis(carbonyloxy)]di(pyrrolidine-2,5-dione) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

Comparison with Other Similar Compounds: 1,1’-[1,2-Phenylenebis(carbonyloxy)]di(pyrrolidine-2,5-dione) can be compared with other compounds that have similar structural features, such as:

    Phthalic Anhydride Derivatives: These compounds share the phthalic anhydride core but differ in their substituents, leading to variations in their chemical and physical properties.

    Pyrrolidine-2,5-dione Derivatives: Compounds with the pyrrolidine-2,5-dione moiety exhibit different reactivity and applications depending on the nature of the substituents attached to the pyrrolidine ring.

Uniqueness: The uniqueness of 1,1’-[1,2-Phenylenebis(carbonyloxy)]di(pyrrolidine-2,5-dione) lies in its dual functional groups, which provide a versatile platform for chemical modifications and applications in diverse fields.

Comparison with Similar Compounds

  • Phthalic anhydride
  • N-Phenylmaleimide
  • Succinimide derivatives

This detailed overview provides a comprehensive understanding of 1,1’-[1,2-Phenylenebis(carbonyloxy)]di(pyrrolidine-2,5-dione), covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

bis(2,5-dioxopyrrolidin-1-yl) benzene-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O8/c19-11-5-6-12(20)17(11)25-15(23)9-3-1-2-4-10(9)16(24)26-18-13(21)7-8-14(18)22/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFOYDJEZRIVRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=CC=C2C(=O)ON3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70704508
Record name 1,1'-[1,2-Phenylenebis(carbonyloxy)]di(pyrrolidine-2,5-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927180-06-1
Record name 1,1'-[1,2-Phenylenebis(carbonyloxy)]di(pyrrolidine-2,5-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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